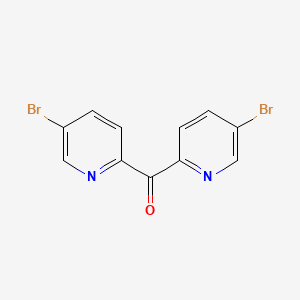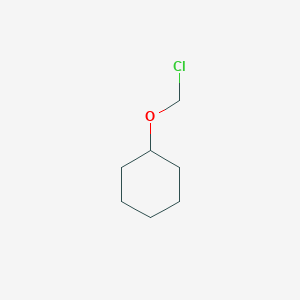![molecular formula C24H33La-7 B1589811 Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 68959-87-5](/img/new.no-structure.jpg)
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C24H33La. It is a lanthanum-based organometallic compound, often used in various scientific and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable component in many chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of lanthanum chloride with the corresponding cyclopentadienyl ligand. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
[ \text{LaCl}_3 + 3 \text{Cp}^* \rightarrow \text{La(Cp}^*)_3 + 3 \text{HCl} ]
where Cp* represents the cyclopentadienyl ligand.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and sublimation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced to lower oxidation states of lanthanum.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in lanthanum oxides, while substitution reactions yield various lanthanum complexes with different ligands.
科学的研究の応用
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other lanthanum-based compounds.
作用機序
The mechanism by which Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular structure allows it to interact with different molecular targets, enabling it to act as a catalyst or reactant in various chemical processes.
類似化合物との比較
Similar Compounds
Tris(cyclopentadienyl)lanthanum: Similar in structure but lacks the isopropyl group.
Tris(methylcyclopentadienyl)lanthanum: Contains methyl groups instead of isopropyl groups.
Tris(ethylcyclopentadienyl)lanthanum: Contains ethyl groups instead of isopropyl groups.
Uniqueness
Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of the isopropyl group, which enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity.
特性
CAS番号 |
68959-87-5 |
|---|---|
分子式 |
C24H33La-7 |
分子量 |
460.4 g/mol |
IUPAC名 |
lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1; |
InChIキー |
BAWIRXMQUZGNCX-UHFFFAOYSA-N |
SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
正規SMILES |
CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)



![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)







